2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine is an organic compound characterized by the presence of a sulfanyl group attached to an ethan-1-amine backbone. This compound is notable for its complex structure, which includes a methoxyphenyl group, a diphenylmethyl group, and a sulfanyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine typically involves the protection of cysteamine with trityl or methoxytrityl groups. The process includes on-resin formation of N-2-[thioethyl]glycine and further peptide precursor synthesis. The synthesis can be performed manually or using automated microwave-assisted methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies, often optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The methoxyphenyl and diphenylmethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacological agent, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the aromatic groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the sulfanyl and diphenylmethyl groups.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group and a boron-containing ring but differs in overall structure and functionality.
Uniqueness
2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine is unique due to its combination of a sulfanyl group with methoxyphenyl and diphenylmethyl groups, providing distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
500999-99-5 |
---|---|
Molecular Formula |
C22H23NOS |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethanamine |
InChI |
InChI=1S/C22H23NOS/c1-24-21-14-12-20(13-15-21)22(25-17-16-23,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16-17,23H2,1H3 |
InChI Key |
USJAPMAPKACCAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.